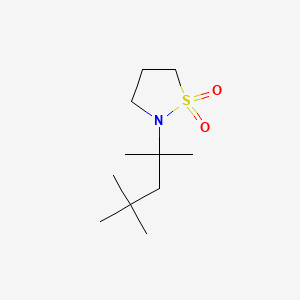![molecular formula C19H33NO B14436988 2-[(Dodecylamino)methyl]phenol CAS No. 79858-39-2](/img/structure/B14436988.png)
2-[(Dodecylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dodecylamino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a dodecylamino group attached to the phenol ring via a methylene bridge. The presence of the long dodecyl chain imparts unique properties to the compound, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecylamino)methyl]phenol typically involves the reaction of dodecylamine with formaldehyde and phenol. This reaction is an example of a Mannich reaction, which is a type of aminoalkylation reaction. The general reaction conditions include:
Reactants: Dodecylamine, formaldehyde, and phenol.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature to moderate temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Dodecylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-[(Dodecylamino)methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-[(Dodecylamino)methyl]phenol involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity. Additionally, the phenolic group can interact with proteins, potentially inhibiting enzyme activity or altering protein function. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-[(Octylamino)methyl]phenol: Similar structure but with an octyl chain instead of a dodecyl chain.
2-[(Hexylamino)methyl]phenol: Features a hexyl chain.
2-[(Butylamino)methyl]phenol: Contains a butyl chain.
Uniqueness
The uniqueness of 2-[(Dodecylamino)methyl]phenol lies in its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring surfactant-like behavior, such as in detergents and emulsifiers. The longer chain also enhances its ability to disrupt biological membranes, contributing to its antimicrobial activity.
Properties
CAS No. |
79858-39-2 |
|---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2-[(dodecylamino)methyl]phenol |
InChI |
InChI=1S/C19H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-20-17-18-14-11-12-15-19(18)21/h11-12,14-15,20-21H,2-10,13,16-17H2,1H3 |
InChI Key |
UZCNFBQYJDZBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


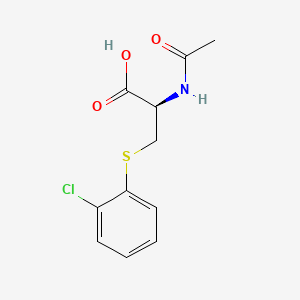
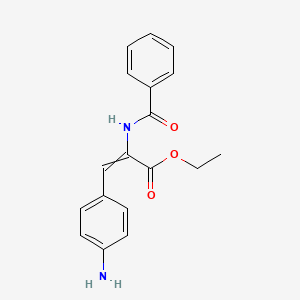
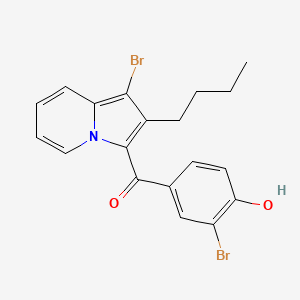
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
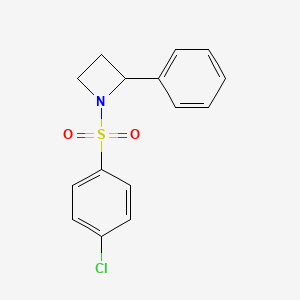

![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)




